molecular formula C7H12N2O B3231204 N-isopropyl-5-methylisoxazol-3-amine CAS No. 1314969-43-1

N-isopropyl-5-methylisoxazol-3-amine

Cat. No.: B3231204
CAS No.: 1314969-43-1
M. Wt: 140.18 g/mol
InChI Key: DMKNIKJDHSNKAJ-UHFFFAOYSA-N
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Description

N-isopropyl-5-methylisoxazol-3-amine is a chemical compound offered for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Research Context and Potential Applications Isoxazole derivatives are a significant class of heterocyclic compounds of high interest in medicinal and agricultural chemistry due to their diverse biological activities . The core 5-methylisoxazol-3-amine structure, from which this compound is derived, is a known building block in the synthesis of more complex molecules. For instance, Schiff bases derived from similar aminoisoxazoles have been studied for their potential antibacterial, antifungal, and anticonvulsant properties . Furthermore, isoxazole motifs are frequently explored in the development of new pharmaceutical agents, including potential treatments for neurological disorders and pain . The structural modification of adding an N-isopropyl group may influence the compound's physicochemical properties, such as lipophilicity and steric bulk, which can be critical for optimizing biological activity and pharmacokinetic profiles in drug discovery research. Handling and Disclaimers Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is strictly for laboratory research purposes and is not classified as a drug, cosmetic, or household chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-N-propan-2-yl-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(2)8-7-4-6(3)10-9-7/h4-5H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKNIKJDHSNKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267286
Record name 5-Methyl-N-(1-methylethyl)-3-isoxazolamine
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Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314969-43-1
Record name 5-Methyl-N-(1-methylethyl)-3-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314969-43-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-N-(1-methylethyl)-3-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Isopropyl 5 Methylisoxazol 3 Amine and Its Core Analogs

Classical and Established Synthetic Routes to 3-Amino-5-Methylisoxazole (B124983)

The synthesis of the 3-amino-5-methylisoxazole core is well-established in the chemical literature. These classical methods typically involve the construction of the isoxazole (B147169) ring from acyclic precursors.

Cyclization Reactions with Hydroxylamine (B1172632) and Related Precursors

The most common and direct route to the 3-amino-5-methylisoxazole ring system involves the cyclization of a suitable three-carbon precursor with hydroxylamine or its salts. A key starting material for this transformation is acetylacetonitrile (3-oxobutanenitrile). The reaction proceeds through the condensation of hydroxylamine with the ketone and nitrile functionalities, followed by an intramolecular cyclization to form the isoxazole ring.

The regioselectivity of the cyclization, determining whether the 3-amino or 5-amino isomer is formed, is highly dependent on the reaction conditions, particularly the pH. organic-chemistry.org Generally, at a pH below 8 and lower temperatures (around 45°C), the reaction favors the formation of the 3-amino isomer as hydroxylamine preferentially reacts with the nitrile. organic-chemistry.org In contrast, at a higher pH (>8) and elevated temperatures, the 5-amino isomer becomes the major product due to the preferential reaction of hydroxylamine with the ketone. organic-chemistry.org

Another established method involves the reaction of various nitrile compounds, such as 2,3-dibromobutyronitrile, 2-bromocrotononitrile, or tetrolonitrile, with hydroxyurea (B1673989) in an alkaline medium. harvard.edumasterorganicchemistry.com Maintaining a controlled pH between 10.1 and 13 is crucial for achieving high yields of 3-amino-5-methylisoxazole. harvard.edumasterorganicchemistry.com

Hydroxylamine can also react with allenic and acetylenic nitriles to produce 3-alkyl-5-aminoisoxazoles and 5-amino-3-phenylisoxazole (B183965), respectively, showcasing the versatility of this precursor in isoxazole synthesis. nih.gov

Multi-Step Conversions from Nitriles and Esters

More elaborate, multi-step syntheses of 3-amino-5-methylisoxazole have also been developed, often starting from simple nitriles and esters. A common strategy involves the initial formation of acetylacetonitrile from the reaction of ethyl acetate (B1210297) and acetonitrile (B52724) in the presence of a strong base like sodium ethoxide or n-butyllithium. libretexts.org The resulting acetylacetonitrile can then be cyclized with hydroxylamine as described previously.

A patented method describes a three-step process starting with the formation of acetylacetonitrile from ethyl acetate and acetonitrile. libretexts.org This intermediate is then reacted with p-toluenesulfonyl hydrazide to form a hydrazone, which subsequently undergoes a ring-closure reaction with hydroxylamine under alkaline conditions to yield 3-amino-5-methylisoxazole. libretexts.org

Another approach starts with the reaction of arylisothiocyanates with sodium methyl cyanoacetate (B8463686) to form thioxo-propanoates. These intermediates, upon reaction with hydroxylamine, yield methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. researchgate.net While this produces a more complex analog, it demonstrates the utility of nitrile and ester functionalities in constructing the isoxazole core.

Contemporary and Novel Synthetic Strategies for N-Isopropyl-5-Methylisoxazol-3-amine and Derivatives

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of N-substituted isoxazoles. These strategies include direct N-alkylation, palladium-catalyzed functionalization of the isoxazole ring, and various green chemistry approaches.

Direct N-Alkylation and Acylation Methods

The most direct route to this compound involves the N-alkylation of the parent 3-amino-5-methylisoxazole. Reductive amination is a powerful and widely used method for this transformation. masterorganicchemistry.comnih.gov This reaction involves the condensation of the primary amine (3-amino-5-methylisoxazole) with a ketone (acetone) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Commonly used reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). harvard.edumasterorganicchemistry.comlibretexts.orgcommonorganicchemistry.comorganic-chemistry.org Sodium triacetoxyborohydride is often preferred due to its selectivity for reducing the iminium ion in the presence of the ketone and its lower toxicity compared to cyanide-based reagents. harvard.edunih.gov The reaction is typically carried out in a suitable organic solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature.

Below is a representative data table for the reductive amination of a primary amine with a ketone:

AmineKetone/AldehydeReducing AgentSolventYield (%)
3-Amino-5-methylisoxazoleAcetoneNaBH(OAc)₃DCEHigh
Aniline (B41778)BenzaldehydeNaBH(OAc)₃CH₂Cl₂95
BenzylamineCyclohexanoneNaCNBH₃MeOH87

Direct acylation of 3-amino-5-methylisoxazole can also be achieved. For example, reaction with arylisocyanates in toluene (B28343) under microwave irradiation can produce N-(5-methyl-3-isoxazolyl)-N'-aryl ureas in high yields and short reaction times. researchgate.net

Palladium-Catalyzed Coupling Reactions for Ring Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.comyoutube.comuwindsor.cayoutube.com While direct palladium-catalyzed N-isopropylation of 3-amino-5-methylisoxazole is not widely reported, the functionalization of the isoxazole ring itself is an important strategy for creating core analogs.

A significant development is the palladium-catalyzed direct C-H arylation of isoxazoles. researchgate.netnih.gov This reaction selectively activates the C-H bond at the 5-position of the isoxazole ring, allowing for the introduction of various aryl groups. While the reported examples primarily use simple isoxazoles, this methodology holds potential for the functionalization of the 5-methyl group in 3-amino-5-methylisoxazole or its derivatives, leading to a diverse range of analogs. The reaction typically employs a palladium(II) catalyst, a phosphine (B1218219) ligand, and a silver or copper co-catalyst.

The following table summarizes typical conditions for the palladium-catalyzed C-H arylation of isoxazoles:

Isoxazole SubstrateAryl HalidePalladium CatalystLigandAdditiveYield (%)
3,5-DimethylisoxazoleIodobenzenePd(OAc)₂PPh₃Ag₂CO₃85
5-Phenylisoxazole4-IodoanisolePdCl₂(PPh₃)₂-CuI78

Furthermore, palladium-catalyzed N-arylation reactions are well-established for various heterocyclic amines and could potentially be adapted for the N-arylation of 3-amino-5-methylisoxazole, providing another avenue for derivatization. preprints.orgresearchgate.net

Green Chemistry Approaches in Isoxazole Amine Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds, including isoxazoles. preprints.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. researchgate.netnih.govyoutube.combeilstein-archives.org The synthesis of N-(5-methyl-3-isoxazolyl)-N'-aryl ureas from 3-amino-5-methylisoxazole and arylisocyanates has been shown to be significantly more efficient under microwave conditions. researchgate.net Similarly, the synthesis of various isoxazole derivatives from chalcones and hydroxylamine hydrochloride is much faster and gives higher yields with microwave assistance. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative. nih.govpreprints.orgnih.govresearchgate.net Ultrasound irradiation can enhance reaction rates and yields in the synthesis of various isoxazole derivatives, including multi-component reactions to form complex isoxazole-containing structures. preprints.orgresearchgate.net These methods often allow for the use of environmentally benign solvents like water.

Use of Greener Catalysts and Solvents: The development of more environmentally friendly catalysts and the use of greener solvents are key aspects of green chemistry. For the synthesis of isoxazole-5(4H)-ones, catalysts like nano-MgO in water have been shown to be effective, offering advantages such as high yields, mild reaction conditions, and catalyst recyclability. researchgate.net Similarly, the use of agro-waste derived catalysts in solvent-free conditions has been reported for the synthesis of isoxazole derivatives, highlighting a move towards more sustainable chemical processes. nih.gov

Regioselective and Stereoselective Synthesis of Isoxazole Amines

The synthesis of N-substituted-3-aminoisoxazoles, such as this compound, requires careful control of regioselectivity to ensure the correct placement of the amino group at the C3 position of the isoxazole ring. The literature provides several routes to the core structure, 3-amino-5-methylisoxazole, which can then be subjected to N-alkylation.

A primary challenge in the synthesis of substituted isoxazoles is achieving regiochemical control. The reaction of unsymmetrical precursors can lead to a mixture of isomers, for instance, 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole (B44965). Methodologies to overcome this often rely on the strategic choice of starting materials and reaction conditions.

One common and regioselective approach involves the cyclocondensation of a β-ketonitrile with hydroxylamine. For the synthesis of 5-amino-3-methylisoxazole, 3-aminocrotononitrile (B73559) can be reacted with hydroxylamine hydrochloride. nih.gov Conversely, to obtain the desired 3-amino-5-methylisoxazole isomer, acetylacetonitrile is a key precursor. A patented method describes the formation of acetylacetonitrile from ethyl acetate and acetonitrile, which then reacts with p-toluenesulfonyl hydrazide to form a hydrazone. This intermediate undergoes a cyclization reaction with hydroxylamine hydrochloride under alkaline conditions to yield 3-amino-5-methylisoxazole. google.com Another process starts with nitrile compounds like 2-bromocrotononitrile or tetrolonitrile, which react with hydroxyurea in the presence of an alkali metal hydroxide (B78521) at a controlled pH to form 3-amino-5-methylisoxazole. google.com

The addition of hydroxylamine to allenic nitriles has been shown to produce 3-alkyl-5-aminoisoxazoles with high yields, demonstrating excellent regioselectivity. rsc.org In contrast, the reaction with phenylpropynenitrile can yield a mixture of 5-amino-3-phenylisoxazole and 3-amino-5-phenylisoxazole, with the ratio depending on the reaction conditions. rsc.org This highlights the subtle control required to direct the nucleophilic attack to the desired position.

A highly regioselective, one-pot, three-component synthesis has been developed for 3-(cycloalkyl/alkyl/arylamino)-5-aryl/alkylisoxazoles starting from β-oxo dithioesters, various amines, and hydroxylamine. researchgate.net This method provides direct access to N-substituted 3-aminoisoxazoles.

While stereoselectivity is less commonly a factor in the synthesis of the aromatic isoxazole ring itself, it becomes critical in the synthesis of fused or more complex isoxazole derivatives. For instance, regio- and diasterodivergent [4+2] cycloadditions using cyclic 2,4-dienones have been catalyzed by cinchona-derived amines to produce complex chiral structures containing an isoxazole-5-(4H)-one moiety. mdpi.com Similarly, regiospecific cyclization and stereospecific intramolecular cycloadditions are key steps in forming certain fused isoxazole systems. rsc.org

Once the 3-amino-5-methylisoxazole core is obtained, the final step would be the N-isopropylation of the primary amino group. This falls under the general class of N-alkylation of primary amines, a fundamental transformation in organic synthesis. nih.gov While a specific documented procedure for the N-isopropylation of 3-amino-5-methylisoxazole was not found in the reviewed literature, this would typically be achieved by reacting the amine with an isopropyl halide (e.g., 2-bromopropane) or through reductive amination with acetone.

Table 1: Regioselective Synthesis Methods for Aminoisoxazole Cores

Precursor 1 Precursor 2 Key Reagents/Conditions Product Reference
Ethyl Acetate / Acetonitrile p-Toluenesulfonyl hydrazide, then Hydroxylamine HCl 1. n-BuLi or LDA 2. Alkaline conditions 3-Amino-5-methylisoxazole google.com
2-Bromocrotononitrile Hydroxyurea Alkali metal hydroxide, pH 10.5-12.5 3-Amino-5-methylisoxazole google.com
Allenic nitriles Hydroxylamine - 3-Alkyl-5-aminoisoxazoles rsc.org
β-Oxo dithioesters Primary Amines / Hydroxylamine Ethanol (B145695), reflux 3-(Alkylamino)-5-alkylisoxazoles researchgate.net

Synthesis of Isoxazole Amine-Containing Monomers for Macromolecular Chemistry

The incorporation of isoxazole moieties into polymer backbones can impart unique properties to the resulting materials. The synthesis of polymers containing isoxazole amine functionalities, however, presents specific challenges and requires tailored synthetic strategies. The direct use of a molecule like this compound as a monomer is not widely documented, largely due to the chemical nature of the aminoisoxazole group.

Research has shown that the amino group directly attached to the isoxazole ring can be relatively unreactive in certain reactions, such as Michael additions with maleimides. nih.gov This reduced nucleophilicity can hinder its participation in common step-growth polymerization reactions. Therefore, synthetic chemists have explored alternative routes to create isoxazole-containing polymers.

One successful approach is the 1,3-dipolar cycloaddition reaction between monomers containing alkyne and nitrile oxide functionalities. This method has been used to prepare polyisoxazoles. rsc.org For example, a monomer with two nitrile oxide precursor groups can be reacted with a monomer containing two alkyne groups (a dipolarophile) in a step-growth polymerization. A recent study detailed the synthesis of bio-based polyisoxazoles from fatty acid-derived alkyne monomers and aromatic nitrile-N-oxide precursors. rsc.org This cycloaddition proceeds with high regioselectivity, typically yielding 3,5-disubstituted isoxazole rings within the polymer chain. rsc.org

Post-polymerization modification is another key strategy. A pre-formed polyisoxazole can be chemically altered to introduce new functional groups. Reductive modification of the isoxazole rings within the polymer backbone can lead to the formation of poly-β-enaminoketones, which contain amine functionalities. rsc.org

An alternative concept involves the synthesis of monomers where the amine group is protected or is part of a more reactive heterocyclic system that can undergo polymerization. For instance, 2-oxazoline monomers bearing protected amino groups have been synthesized and used in living cationic ring-opening polymerizations. tu-dresden.de After polymerization, the protecting groups are removed to yield well-defined polymers with pendant primary amine functions. tu-dresden.dersc.org While not directly involving isoxazoles, this "monomer design" principle could be adapted. A monomer could be designed with a polymerizable group (like an oxazoline) and a separate, protected isoxazole amine moiety.

Table 2: Strategies for Isoxazole-Containing Polymers

Polymerization Strategy Monomer Types Resulting Polymer Structure Key Features Reference(s)
1,3-Dipolar Cycloaddition Polymerization Bis-alkynes and Bis-nitrile oxides Poly(3,5-isoxazole)s Highly regioselective; forms the isoxazole ring during polymerization. rsc.org
Post-Polymerization Modification Polyisoxazoles Poly(β-enaminoketone)s Introduces amine functionality after the main polymer chain is formed. rsc.org

Mechanistic Studies in Chemical Reactivity and Transformation of N Isopropyl 5 Methylisoxazol 3 Amine

Nucleophilic Reactivity of the Exocyclic Amine Functionality

The exocyclic amino group at the 3-position of the isoxazole (B147169) ring is a key center of nucleophilicity, readily participating in reactions with a variety of electrophilic partners. This reactivity is fundamental to the synthesis of a wide range of derivatives.

Amide and Sulfonamide Formation

The exocyclic amine of 3-amino-5-methylisoxazole (B124983) serves as a potent nucleophile for the formation of sulfonamides, a cornerstone reaction in medicinal chemistry. This transformation is exemplified by the synthesis of various N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives. nih.gov The reaction typically involves the treatment of 3-amino-5-methylisoxazole with a substituted sulfonyl chloride in a suitable solvent.

This reactivity is the basis for the synthesis of the widely used antibiotic, Sulfamethoxazole (B1682508), which is 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide. The formation of such sulfonamides highlights the capacity of the exocyclic amine to react with sulfonyl halides. While direct studies on N-isopropyl-5-methylisoxazol-3-amine are limited, this secondary amine would be expected to react similarly with sulfonyl chlorides to yield the corresponding N-isopropyl-N-(5-methylisoxazol-3-yl)sulfonamides. The general scheme for this reaction starting from the parent amine is presented below.

General Reaction for Sulfonamide Formation

Reactant A Reactant B Product

A series of N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives have been synthesized and characterized, further demonstrating the robustness of this synthetic pathway. nih.gov Although these specific derivatives were found to be weak inhibitors of human carbonic anhydrase isoforms, their synthesis underscores the accessibility of the sulfonamide linkage for creating diverse molecular structures. nih.gov

Reactions with Activated Electrophiles (e.g., Enol Ethers, Carbonyl Compounds)

The nucleophilic character of the exocyclic amine is further demonstrated in its reactions with activated electrophiles such as enol ethers. Studies on 5-methylisoxazol-3-amine show that it reacts readily with activated enol ethers, which are alkenes possessing an alkoxy substituent and electron-withdrawing groups. imist.ma

For instance, the reaction of 5-methylisoxazol-3-amine with diethyl ethoxymethylenemalonates (EMM) in refluxing absolute ethanol (B145695) leads to the formation of the corresponding isoxazolyl enamines in high yields. imist.ma The initial step involves a nucleophilic attack by the amino group on the electrophilic carbon of the enol ether. imist.ma This reaction demonstrates the amine's capacity to engage in condensation reactions. The N-isopropyl group in this compound would likely influence the kinetics of this reaction due to steric hindrance, but the fundamental pathway is expected to be similar.

Reaction of 3-Amino-5-methylisoxazole with Activated Enol Ethers

Amine Activated Enol Ether Initial Product
5-Methylisoxazol-3-amine Diethyl ethoxymethylenemalonate (EMM) Diethyl 2-(((5-methylisoxazol-3-yl)amino)methylene)malonate
5-Methylisoxazol-3-amine Ethoxymethylenecyanoacetate (EMCA) Ethyl 2-cyano-3-((5-methylisoxazol-3-yl)amino)acrylate

Intramolecular Cyclization Reactions and Annulation Pathways

The derivatives formed from the initial nucleophilic attack of the amine can undergo subsequent intramolecular reactions to form complex fused heterocyclic systems. These annulation pathways are of significant interest for the construction of novel chemical scaffolds.

Formation of Fused Heterocyclic Systems (e.g., Isoxazolopyrimidinones, Oxazolo[5,4-d]pyrimidines, Benzo[f]google.comchemicalbook.comoxazepin-3-(2H)-ones)

One of the most important transformations of 3-amino-5-methylisoxazole derivatives is their cyclization to form fused bicyclic systems. For example, the isoxazolyl enamines formed from the reaction with diethyl ethoxymethylenemalonates can be converted into the corresponding isoxazolopyrimidinones upon heating in a high-boiling solvent like xylene. imist.ma This subsequent reaction involves an intramolecular cyclization where the isoxazole ring nitrogen or the enamine nitrogen attacks one of the ester carbonyl groups, followed by elimination of ethanol to form the fused pyrimidinone ring. imist.ma

The synthesis of other fused systems, such as oxazolo[5,4-d]pyrimidines, often involves building the pyrimidine (B1678525) ring onto a functionalized oxazole (B20620) or vice versa. nih.gov While direct synthesis from this compound is not prominently described, the parent amine is a key precursor for various heterocyclic systems. The general strategy involves reacting the amine with reagents that introduce a second reactive site, facilitating subsequent ring closure.

Investigation of Reaction Kinetics and Thermodynamic Control

In the context of cyclization reactions, the outcome can be under either kinetic or thermodynamic control. For the reaction of 5-methylisoxazol-3-amine with activated enol ethers, the initial formation of the enamine is typically rapid. The subsequent cyclization to isoxazolopyrimidinones requires more forcing conditions (e.g., higher temperatures), suggesting a higher activation barrier for the cyclization step. imist.ma The choice of solvent and reaction temperature can influence which product is favored, a hallmark of the competition between kinetic and thermodynamic pathways.

Electrophilic Aromatic Substitution on the Isoxazole Ring System

Electrophilic aromatic substitution (SEAr) is a class of reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. The feasibility of this reaction depends on the electron density of the aromatic ring. Heterocyclic systems like isoxazole are generally considered electron-deficient compared to benzene, which makes them less reactive towards electrophiles. The nitrogen atom in the isoxazole ring is electron-withdrawing, deactivating the ring system to electrophilic attack.

Consequently, electrophilic aromatic substitution on the isoxazole ring of this compound is expected to be challenging and would likely require harsh reaction conditions or highly activated electrophiles. The primary site of reactivity for this molecule is overwhelmingly the nucleophilic exocyclic amine. Any potential electrophilic substitution would likely occur at the C4 position, the only available carbon on the isoxazole ring, but this pathway is generally not favored compared to reactions at the amino group. There is a lack of specific literature examples for electrophilic aromatic substitution on this compound or its parent amine, underscoring the low reactivity of the isoxazole ring in this context.

Ring Opening Reactions and Rearrangements of Isoxazole Scaffolds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to ring-opening reactions under various conditions, often leading to versatile intermediates. These reactions typically proceed through the cleavage of the weak N-O bond.

Reductive ring-opening is a common transformation for isoxazoles. For instance, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney Nickel can cleave the N-O bond to yield β-enaminones. mdpi.com This process is foundational in the use of isoxazoles as synthetic precursors for various other heterocyclic compounds. mdpi.com While direct studies on this compound are not prevalent, the general mechanism suggests that it would similarly undergo reductive cleavage to form an N-isopropyl substituted β-enaminone.

The stability of the isoxazole ring can be influenced by its substituents. The electron-donating nature of the amino group at the 3-position can affect the electron density distribution within the ring, potentially influencing the conditions required for ring opening compared to unsubstituted isoxazoles.

The quaternization of the nitrogen atom in the isoxazole ring leads to the formation of isoxazolium salts. These salts are more activated towards nucleophilic attack and can undergo various rearrangements. A known process for the preparation of 3-amino-5-methylisoxazole involves the reaction of 5-methylisoxazole (B1293550) with a tertiary alkyl compound in the presence of a mineral acid to form an N-t-butyl isoxazolium salt. rsc.org This intermediate is then reacted with hydroxylamine (B1172632) to yield the corresponding 3-tertiary-alkylamino-5-methylisoxazole, which is subsequently hydrolyzed. rsc.org

Analogously, this compound could potentially be N-alkylated to form a quaternary isoxazolium salt. The mechanistic pathways for the rearrangement of such salts often involve nucleophilic attack at the C3 or C5 positions of the isoxazole ring, followed by ring cleavage and subsequent recyclization or rearrangement to form different heterocyclic systems. The specific pathway and resulting products would be highly dependent on the nature of the nucleophile and the reaction conditions. The steric hindrance from the isopropyl group might also influence the regioselectivity of the nucleophilic attack.

Radical Reactions Involving the Isoxazole Amine Moiety

The involvement of isoxazole derivatives in radical reactions is less commonly documented than their ionic reaction pathways. However, the amine functionality of this compound can potentially participate in radical reactions. For instance, α-aminoalkyl radicals can be generated from α-silyl secondary amines under visible light irradiation, which can then undergo addition to α,β-unsaturated carbonyl compounds. rsc.org It is conceivable that a similar approach could be used to generate a radical centered on the carbon adjacent to the nitrogen of the isopropyl group in this compound.

Furthermore, radical-mediated trifunctionalization reactions have been reported for other nitrogen-containing heterocycles, often involving radical addition to a double bond followed by a group shift. mdpi.com While not directly demonstrated for isoxazoles of this type, these studies suggest that under the appropriate conditions, the isoxazole amine moiety could be involved in complex radical cascade reactions.

Reactivity in Polymerization Processes: Monomer Incorporation and Copolymerization Kinetics

While there is no specific data on the polymerization of this compound, the polymerization behavior of related isoxazole-containing monomers, such as vinylisoxazoles, provides valuable insights. The isoxazole ring itself can influence polymerization through its dipolar nature, potentially leading to supramolecular polymerization driven by dipole-dipole interactions. oup.com

In the context of traditional chain-growth polymerization, if this compound were functionalized with a polymerizable group like a vinyl or methacrylate (B99206) group, it could act as a monomer. Studies on the polymerization of 3-vinyl-5-methylisoxazole and 5-vinyl-3-methylisoxazole have shown that these monomers can be homopolymerized and copolymerized with other monomers like styrene (B11656) and acrylic acid using radical initiators such as AIBN. acs.org

The copolymerization kinetics of 3-vinyl-5-methylisoxazole with styrene at 60°C have been studied, and the reactivity ratios were determined. acs.org This data indicates how the isoxazole monomer incorporates into a polymer chain relative to another monomer.

Monomer 1 (M1)Monomer 2 (M2)r1r2Temperature (°C)Initiator
3-vinyl-5-methylisoxazoleStyrene0.15 ± 0.020.45 ± 0.0560AIBN
5-vinyl-3-methylisoxazoleStyrene0.30 ± 0.030.55 ± 0.0560AIBN

Table 1: Reactivity Ratios for the Copolymerization of Vinylisoxazoles with Styrene. acs.org

The "gel effect," or autoacceleration, has been observed at high conversions in the bulk homopolymerization of these vinylisoxazoles, which is a common phenomenon in radical polymerization. acs.org The solubility of the resulting poly(vinylisoxazole)s varies, with some being soluble in solvents like tetrahydrofuran, methanol, and ethyl acetate (B1210297). acs.org Should this compound be incorporated into a polymer, the properties of the resulting material would be influenced by the isoxazole moiety.

Advanced Spectroscopic and Structural Elucidation of N Isopropyl 5 Methylisoxazol 3 Amine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon-hydrogen framework and the spatial relationships between atoms.

The structural assignment of N-isopropyl-5-methylisoxazol-3-amine is primarily achieved through the analysis of its ¹H and ¹³C NMR spectra. While direct spectral data for this specific N-isopropyl derivative is not extensively published, a robust prediction can be made by analyzing data from the parent compound, 5-methylisoxazol-3-amine, and considering the substituent effects of the isopropyl group.

For the parent compound, 5-methylisoxazol-3-amine, typical ¹H NMR signals include a singlet for the C4-H proton, a singlet for the C5-methyl protons, and a broad signal for the amino (-NH₂) protons. nih.gov In this compound, the introduction of the isopropyl group on the amine nitrogen introduces new signals and causes predictable shifts. Specifically, a septet for the isopropyl methine (-CH) proton and a doublet for the two diastereotopic methyl (-CH₃) groups of the isopropyl moiety are expected. The original amino signal is replaced by a signal for the secondary amine proton (-NH), which would likely show coupling to the isopropyl methine proton.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 5-methylisoxazol-3-amine, characteristic signals are observed for the isoxazole (B147169) ring carbons (C3, C4, and C5) and the methyl carbon. researchgate.net The addition of the N-isopropyl group introduces two new carbon signals: one for the methine carbon and one for the methyl carbons. The C3 carbon, being directly attached to the nitrogen, would experience a significant change in its chemical environment and shift accordingly.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for 5-methylisoxazol-3-amine and known substituent effects.

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
C3--~165-170
C4~5.5-6.0s~95-100
C5--~170-175
C5-CH₃~2.3-2.5s~10-15
N-HVariable, ~5.0-7.0br s, d-
N-CH(CH₃)₂~3.5-4.0sept~45-50
N-CH(CH₃)₂~1.2-1.4d~20-25

s = singlet, d = doublet, sept = septet, br = broad

To confirm the predicted assignments and establish unambiguous connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the N-H proton and the isopropyl methine proton, and between the isopropyl methine proton and the isopropyl methyl protons, confirming the N-isopropyl fragment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would definitively link the proton signals of the C4-H, C5-CH₃, and isopropyl groups to their respective carbon signals listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, providing crucial information about the molecular skeleton. nih.gov Key HMBC correlations would include:

The C5-methyl protons to C5 and C4.

The C4-H proton to C3, C5, and the C5-methyl carbon.

The N-H proton to the isopropyl methine carbon and, importantly, to the C3 carbon of the isoxazole ring, confirming the point of attachment.

The isopropyl methine proton to C3 and the isopropyl methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for stereochemical and conformational analysis. A NOESY spectrum could reveal through-space correlations between the isopropyl group protons and the C4-H proton, providing insights into the preferred orientation of the N-isopropyl substituent relative to the isoxazole ring.

The bond between the isoxazole C3 carbon and the amine nitrogen (C3-N) may exhibit restricted rotation, particularly at low temperatures, due to the steric bulk of the isopropyl group and the electronic nature of the C=N bond within the ring. Dynamic NMR (DNMR) spectroscopy is the technique used to study such conformational changes. nih.gov

By acquiring ¹H or ¹³C NMR spectra over a range of temperatures, one could observe the coalescence and decoalescence of signals. For instance, the two methyl groups of the isopropyl substituent are diastereotopic and should appear as separate signals if rotation around the C3-N bond is slow on the NMR timescale. As the temperature is increased, rotation becomes faster, and these two signals would broaden, coalesce into a single broad peak, and eventually sharpen into a single signal. Line-shape analysis of these temperature-dependent spectra can be used to calculate the activation energy (ΔG‡) for the rotational barrier.

The introduction of the isopropyl group at the 3-amino position influences the electronic distribution within the isoxazole ring, leading to Substituent Chemical Shifts (SCS). The isopropyl group is a weak electron-donating group (EDG) through induction. Compared to the parent 3-amino-5-methylisoxazole (B124983), this N-alkylation is expected to slightly increase the electron density at C3 and, to a lesser extent, at C5 via resonance.

This effect can be quantified by comparing the observed ¹³C NMR chemical shifts to those of the parent amine. Studies on substituted isoxazoles have shown that the chemical shifts of ring carbons are sensitive to the electronic nature of substituents. nih.govnih.gov The N-isopropyl group would be expected to cause a downfield shift at the methine and methyl carbons of the isopropyl group itself and a slight upfield or downfield shift of the C3, C4, and C5 carbons depending on the balance of inductive and steric effects.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Formula Determination and Purity Assessment

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within 5 ppm, which allows for the unambiguous determination of the molecular formula. nih.govyoutube.com For this compound (C₇H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value, confirming the elemental composition.

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass
[C₇H₁₂N₂O + H]⁺141.10224
[C₇H₁₂N₂O + Na]⁺163.08418

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for assessing the purity of the synthesized compound. A sample is injected into an LC system, and components are separated based on their affinity for the stationary phase (e.g., a C18 column). The eluent is then introduced into the mass spectrometer. A pure sample of this compound would ideally show a single chromatographic peak with a mass spectrum corresponding to the expected molecular weight. This technique is also crucial for identifying any impurities, such as unreacted starting materials or by-products from the synthesis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. Spectral data for the parent compound, 5-methylisoxazol-3-amine, shows characteristic N-H, C=N, and C-O stretches. nih.gov

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Amine3300-3500Medium-Weak
C-H Stretch (sp³)Isopropyl, Methyl2850-3000Medium-Strong
C=N StretchIsoxazole Ring1620-1660Medium-Strong
C=C StretchIsoxazole Ring1550-1600Medium
N-H BendSecondary Amine1500-1550Medium
C-O StretchIsoxazole Ring1200-1300Strong

The presence of a band in the 3300-3500 cm⁻¹ region for the N-H stretch (distinguished from the broader primary amine stretches in the starting material) and strong C-H stretching bands from the isopropyl and methyl groups would be key indicators of successful synthesis. The characteristic ring vibrations (C=N, C=C, C-O) confirm the integrity of the isoxazole core.

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms within a crystalline solid can be definitively determined through single-crystal X-ray diffraction analysis. This powerful technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. While a specific crystallographic study for this compound was not found in the reviewed literature, a detailed analysis of a closely related derivative, N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, offers significant insights into the structural characteristics of the 3-amino-5-methylisoxazole core. researchgate.net

The structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine was determined by X-ray crystallography, revealing a monoclinic crystal system with the space group P21/n. researchgate.net The unit cell parameters were found to be a = 9.024(2) Å, b = 22.592(10) Å, c = 9.782(3) Å, and β = 116.548(2)°. researchgate.net The crystal structure is stabilized by a network of intramolecular and intermolecular contacts. researchgate.net

Selected bond lengths within the isoxazole ring of the derivative provide a basis for understanding the electronic distribution and bonding within this heterocyclic system. For instance, the C-N and C-C bond lengths within the ring are reported as 1.303(4) Å and 1.278(3) Å, respectively, while the N-O bond length is 1.333(4) Å. researchgate.net These values are indicative of the aromatic character of the isoxazole ring.

Interactive Table: Crystal Data and Structure Refinement for N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine researchgate.net

ParameterValue
Empirical FormulaC₁₉H₂₆N₂O₂
Formula Weight314.42
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.0244(15)
b (Å)22.592(10)
c (Å)9.782(3)
β (°)116.548(18)
Volume (ų)1783.2(8)
Z4
Calculated Density (g/cm³)1.170
Absorption Coefficient (mm⁻¹)0.601
F(000)680
Crystal Size (mm³)0.40 x 0.30 x 0.20
Theta range for data collection (°)3.91 to 75.35
Final R indices [I>2sigma(I)]R1 = 0.0541, wR2 = 0.1628
Goodness-of-fit on F²1.013

This data provides a foundational understanding of the solid-state packing and molecular geometry of a key derivative containing the 5-methylisoxazol-3-amine moiety.

Investigation of Tautomerism and Isomerism in Isoxazole Amine Systems

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical consideration in heterocyclic systems like isoxazole amines. The position of the amino group on the isoxazole ring can lead to different tautomeric forms, primarily the amino and imino forms. The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. researchgate.net

For 3-aminoisoxazole (B106053) systems, the potential for amino-imino tautomerism exists. The amino form is generally considered to be the more stable tautomer. Spectroscopic studies, including rotational spectroscopy, have been employed to investigate the structure and potential for tautomerism in related molecules like 3-aminoisoxazole. nih.gov In such studies, the planarity of the amine group and the potential for inversion motion are key areas of investigation. nih.gov

In the context of substituted isoxazolones, studies have shown the existence of equilibrium between different tautomeric forms, such as the hydrazone-keto form. researchgate.net For instance, 3-methyl-4-hetarylazo-5-isoxazolones have been shown through FT-IR and ¹H NMR spectroscopy to exist predominantly in the hydrazone-keto form in both the solid state and in chloroform (B151607) solution. researchgate.net This highlights the influence of the surrounding chemical environment and substituent groups on the favored tautomeric state.

Isomerism is also a key feature of isoxazole chemistry. The relative positions of the substituents on the isoxazole ring can significantly impact the compound's properties. For example, 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole (B44965) are structural isomers with distinct chemical and physical properties. researchgate.netresearchgate.net The study of the isomerization reactions between these forms provides valuable thermodynamic data, such as the enthalpies of formation, which are crucial for understanding their relative stabilities. researchgate.net

Interactive Table: Spectroscopic and Isomeric Data for Isoxazole Derivatives

Compound/SystemTechnique(s) UsedKey FindingsReference(s)
3-AminoisoxazoleRotational SpectroscopyThe spectrum shows a hyperfine structure due to the nitrogen nuclei. The molecule exhibits a double-well potential energy surface related to the inversion motion of the -NH₂ group. nih.gov
Hetarylazo-5-isoxazolonesFT-IR, ¹H NMR, UV-VisThese compounds exist predominantly in the hydrazone-keto tautomeric form in the solid state and in chloroform. In solution, an equilibrium between hydrazone-keto and anion forms is observed. researchgate.net
3-Amino-5-methylisoxazole vs. 5-Amino-3-methylisoxazoleCalorimetry, Theoretical CalculationsThe isomerization reaction between these two compounds has been studied to determine their relative thermodynamic stabilities and enthalpies of formation. researchgate.net
3-Amino-5-methylisoxazole in HeterocyclizationsChemical ReactionsIn reactions with pyruvic acid derivatives, only the NH₂ group acts as a nucleophilic center, without rearrangement of the isoxazole ring. researchgate.net

This detailed investigation into the solid-state structure and the complex interplay of tautomeric and isomeric forms is essential for a comprehensive understanding of the chemical behavior of this compound and its derivatives.

Computational Chemistry and Theoretical Investigations of N Isopropyl 5 Methylisoxazol 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure and geometry of isoxazole (B147169) derivatives. researchgate.net

Geometry Optimization and Conformational Landscapes

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For N-isopropyl-5-methylisoxazol-3-amine, this analysis would identify the preferred spatial orientation of the isopropyl group relative to the isoxazole ring. However, specific conformational analysis and optimized geometry data for this compound are not available in the reviewed literature. For comparison, structural analyses have been performed on the parent compound, 3-amino-5-methylisoxazole (B124983), revealing details about the bond lengths and electron density distribution within the isoxazole ring in its crystalline state. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are critical for predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting electron-rich areas (prone to electrophilic attack) and electron-poor areas (prone to nucleophilic attack). While MEP studies have been conducted on various isoxazole and aniline (B41778) derivatives to understand their reactive sites, no such map has been published for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into intramolecular interactions, charge transfer, and hyperconjugative effects. researchgate.netwisc.edu This analysis would clarify how the nitrogen lone pair of the amine group interacts with the isoxazole ring system in this compound. Despite its utility, specific NBO analysis data for this compound has not been reported.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of conformational flexibility and the influence of the surrounding environment, such as solvents. For a flexible molecule like this compound, MD simulations would be invaluable for understanding how its shape changes in different solvents and how this affects its properties and potential interactions. PubChem notes that conformer generation for very flexible molecules containing the 5-methylisoxazol-3-yl moiety can be disallowed due to the complexity. nih.gov No specific MD simulation studies for this compound were found.

Quantitative Structure-Activity Relationship (QSAR) and Linear Free Energy Relationships (LFER) Applied to Chemical Transformations and Molecular Recognition

QSAR and LFER studies correlate variations in the chemical structure of a series of compounds with their measured biological activity or chemical reactivity. These models are crucial in drug discovery and materials science. To perform a QSAR or LFER study on this compound, a dataset of its biological activity or reaction rates, along with data from a series of structurally similar compounds, would be required. While general QSAR approaches have been applied to hydrocarbons and other systems researchgate.net, no specific models involving this compound have been developed.

Computational Prediction of Reaction Mechanisms and Reaction Pathways

Computational methods can be used to map out the energy profiles of chemical reactions, identifying transition states and intermediates. This allows for the prediction of the most likely reaction pathways. Studies have described the reactions of the parent compound, 5-methylisoxazol-3-amine, with various reagents to form new derivatives. imist.ma However, there are no published computational studies predicting the reaction mechanisms specifically for this compound.

Molecular Docking and Virtual Screening Studies for Understanding Molecular Recognition and Binding Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein or enzyme (receptor), to form a stable complex. nih.govnih.gov This method is instrumental in understanding the molecular recognition process and is often used in virtual screening to identify potential drug candidates from large compound libraries. nih.govmdpi.com

For this compound, molecular docking studies can be hypothetically performed against a variety of biological targets to explore its potential therapeutic applications. The isoxazole scaffold is a common feature in many biologically active compounds, and derivatives have been studied for their potential as anti-inflammatory, anticancer, and antimicrobial agents. frontiersin.orgnih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand Structure: The 3D structure of this compound is generated and optimized to find its most stable conformation.

Selection and Preparation of the Receptor: A specific biological target (e.g., a protein implicated in a disease) is chosen, and its 3D structure is obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed.

Hypothetical Molecular Docking Results for this compound

To illustrate the potential interactions, a hypothetical docking study of this compound with a generic enzyme active site is presented below. The binding interactions would be largely dictated by the physicochemical properties of the compound's constituent groups.

Functional Group Potential Interactions with Receptor Amino Acid Residues Significance in Binding
Isoxazole Ring - Hydrogen bonding (via nitrogen and oxygen atoms) - π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine)The heterocyclic nature of the isoxazole ring allows for specific polar interactions that can anchor the molecule in the binding pocket.
3-Amino Group - Hydrogen bond donorThis group can form crucial hydrogen bonds with acceptor groups on the receptor, significantly contributing to binding affinity.
5-Methyl Group - Hydrophobic (van der Waals) interactionsThe methyl group can fit into small hydrophobic pockets, enhancing the overall binding affinity and selectivity.
N-Isopropyl Group - Hydrophobic interactions - Can influence the overall conformation of the moleculeThe bulky isopropyl group can occupy larger hydrophobic regions of the binding site, potentially increasing potency and affecting the pharmacokinetic profile.

Virtual Screening Applications

In a virtual screening campaign, a large database of compounds would be docked into the active site of a target protein. Compounds are ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental testing. Given the structural features of this compound, it could be identified as a hit in virtual screens for targets with a binding site that can accommodate its specific combination of hydrogen bonding and hydrophobic functionalities.

In Silico Modeling of Structure-Reactivity and Structure-Interaction Relationships

In silico modeling extends beyond simple docking to explore the quantitative relationships between a compound's structure and its biological activity or physicochemical properties. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, are valuable for predicting the activity of new compounds and for optimizing lead compounds. nih.govmdpi.comnih.gov

For this compound and its analogs, a QSAR study would involve compiling a dataset of structurally related compounds with their corresponding biological activities. Molecular descriptors, which are numerical representations of a molecule's properties, are then calculated for each compound. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Molecular shape, surface area, volume.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area, hydrogen bond donors/acceptors.

A mathematical model is then developed to correlate these descriptors with the observed biological activity. This model can then be used to predict the activity of new, untested compounds.

Hypothetical QSAR Model for Isoxazole Derivatives

A hypothetical QSAR model for a series of isoxazole derivatives targeting a specific enzyme might reveal the following relationships:

Molecular Descriptor Influence on Biological Activity Interpretation for this compound
LogP (Lipophilicity) Positive correlationThe N-isopropyl group increases the lipophilicity of this compound, which could enhance its membrane permeability and, potentially, its biological activity, depending on the target.
Hydrogen Bond Donors Positive correlationThe 3-amino group acts as a hydrogen bond donor, which is often crucial for specific interactions with biological targets.
Molecular Volume Optimal rangeThe model might indicate an optimal size for the substituent at the N-position. The isopropyl group would need to fall within this optimal range for high activity.
Topological Polar Surface Area (TPSA) Negative correlationA lower TPSA is often associated with better cell permeability. The isoxazole ring and amino group contribute to the TPSA of the molecule.

Studies on related isoxazole derivatives have demonstrated the utility of QSAR in understanding their anti-inflammatory and antiviral activities. nih.govnih.govresearchgate.net For instance, the presence of specific substituents at different positions on the isoxazole ring can significantly alter the compound's interaction with its target, a principle that would apply to this compound. mdpi.com

By leveraging these computational approaches, researchers can gain a comprehensive understanding of the potential molecular interactions and structure-activity relationships of this compound, guiding its further investigation and potential development as a therapeutic agent.

Advanced Chemical Derivatization and Structure Relationship Studies of N Isopropyl 5 Methylisoxazol 3 Amine

Systematic Functionalization at the Exocyclic Nitrogen Atom

The exocyclic amino group at the C-3 position of the isoxazole (B147169) ring is a primary site for chemical modification due to its nucleophilicity. This allows for the straightforward introduction of a wide variety of functional groups, significantly altering the molecule's steric and electronic properties.

Functionalization of the exocyclic nitrogen can be achieved through standard synthetic protocols. N-silylation, for instance, can be performed to create derivatives like 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine, which can serve as an intermediate in further synthetic steps. nih.gov

N-arylation has been demonstrated in the synthesis of related isoxazole structures. For example, reacting arylisothiocyanate derivatives with sodium methyl cyanoacetate (B8463686), followed by treatment with hydroxylamine (B1172632), yields methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. researchgate.net This process introduces an aryl group onto the exocyclic nitrogen, showcasing a viable pathway for creating N-arylated analogs. researchgate.net Acylation reactions to form amides are also a fundamental transformation for this class of compounds.

Table 1: Examples of N-Functionalized Isoxazole Derivatives This table is based on derivatization strategies applicable to the N-isopropyl-5-methylisoxazol-3-amine core.

Derivative Type Example Compound Name Synthetic Precursors Reference
N-Silylated 5-Methyl-N-(trimethylsilyl)isoxazol-3-amine 3-Amino-5-methylisoxazole (B124983), Silylating Agent nih.gov
N-Arylated Methyl 5-amino-3-arylaminoisoxazole-4-carboxylate Arylisothiocyanate, Sodium methyl cyanoacetate, Hydroxylamine researchgate.net
N-Acylated N-(5-methylisoxazol-3-yl)acetamide 3-Amino-5-methylisoxazole, Acylating Agent (e.g., Acetic Anhydride) General Acylation

The synthesis of urea (B33335) and sulfonamide derivatives from the isoxazole amine scaffold is well-established, primarily due to the historical significance of these moieties in medicinal chemistry.

Urea Analogs: The formation of N,N'-disubstituted ureas can be achieved by reacting the isoxazole amine with an appropriate isocyanate. A procedure has been detailed for the analogous N-(5-tert-butyl-isoxazol-3-yl)amine, which reacts with 4-isocyanatophenyl derivatives to form the corresponding urea linkage. amazonaws.com This method is directly applicable to this compound.

Sulfonamide Analogs: The most prominent example of a sulfonamide derivative is Sulfamethoxazole (B1682508), a widely known antibacterial agent. google.com Its synthesis involves the condensation of 3-amino-5-methylisoxazole with N-acetylsulfanilyl chloride, followed by the hydrolysis of the acetyl protecting group. google.com This reaction demonstrates the capacity of the exocyclic amine to act as a potent nucleophile towards sulfonyl chlorides, forming a stable sulfonamide bond. google.com The resulting sulfonamide can be further modified, for example, by forming its silver salt. nih.gov

Table 2: Urea and Sulfonamide Derivatives of Isoxazole Amines

Derivative Class Example Compound Name Key Reaction Reference
Urea N-(5-tert-Butyl-isoxazol-3-yl)-N'-[4-(...)]urea Amine + Isocyanate amazonaws.com
Sulfonamide N'-(5-methyl-3-isoxazolyl)sulfanilamide (Sulfamethoxazole) Amine + Sulfonyl Chloride google.comgoogle.com

Regioselective Substitutions on the Isoxazole Ring System (C-4, C-5, C-3)

While functionalization of the exocyclic amine is common, modifying the isoxazole ring itself allows for more profound changes to the core scaffold. Regioselectivity is critical, as the electronic nature of the ring dictates the position of substitution.

C-4 Position: The C-4 position is often targeted for substitution. The presence of the amino group at C-3 and the methyl group at C-5 electronically influences this position. One effective strategy for introducing substituents at C-4 is to build the ring from acyclic precursors that already contain the desired functionality. For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride can produce methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, demonstrating a regioselective route to C-4 functionalized isoxazoles. beilstein-journals.org The synthesis of the title compound, 4-isopropyl-5-methylisoxazol-3-amine, itself represents a C-4 substitution, where the isopropyl group imparts increased lipophilicity compared to the unsubstituted parent molecule.

C-5 and C-3 Positions: These positions are generally defined by the initial choice of reactants in the ring-forming cyclization reaction. For example, using different β-keto esters or related precursors in condensation reactions with hydroxylamine allows for variation at the C-5 position. nih.gov The 3-amino group is typically installed from the outset of the synthesis, as seen in methods starting from cyanoacetate derivatives or hydroxyurea (B1673989). researchgate.netgoogle.com

Table 3: Examples of Regioselective Substitution on the Isoxazole Ring

Position Type of Substituent Synthetic Strategy Reference
C-4 Carboxylate Cyclization of β-enamino ketoesters with hydroxylamine beilstein-journals.org
C-4 Isopropyl Selection of a C-4 substituted precursor prior to cyclization
C-5 Aryl, Alkyl Selection of appropriate 1,3-dicarbonyl compound for cyclization nih.gov
C-3 Amino Use of cyanoacetamide or related precursors in ring formation researchgate.net

Heterocyclic Ring Annulation and Spiro Compound Formation using the Isoxazole Amine Scaffold

The bifunctional nature of this compound, possessing both a nucleophilic amine and a heterocyclic core, makes it an ideal starting material for constructing more complex, fused polycyclic systems (ring annulation).

Research has shown that 3-amino-5-methylisoxazole can undergo heterocyclization reactions with pyruvic acid derivatives. researchgate.net These reactions proceed selectively at the exocyclic NH2 group, leading to the formation of fused furanone and pyrrolone ring systems. researchgate.net This highlights the amine's role as the primary reactive site in such condensations. researchgate.net Other examples of annulation include the synthesis of isoxazolo[3,2-b]quinazoline derivatives, where the isoxazole is fused to a quinazoline (B50416) ring system. researchgate.net These transformations provide access to novel heterocyclic frameworks with rigid, three-dimensional structures. While spiro compound formation is a theoretical possibility, documented examples directly using this scaffold are less common than annulation reactions.

Design and Synthesis of Hybrid Molecules Incorporating Isoxazole Amines (e.g., Thiazolidinones, Benzo[f]oxazepinones)

Hybrid molecules, which covalently link two or more distinct pharmacophores, are a major focus of modern synthetic chemistry. The isoxazole amine scaffold is an excellent building block for creating such hybrids.

Isoxazolyl-Benzo[f]oxazepinones: A facile, multi-step synthesis has been developed to create novel isoxazolyl benzo[f] niscpr.res.inoxazepin-3-(2H)-ones. niscpr.res.in The process begins with the reaction of 3-amino-5-methylisoxazole with a salicylaldehyde (B1680747) to form a Schiff base, which is then reduced. niscpr.res.in Subsequent chloroacetylation and base-mediated intramolecular cyclization afford the final hybrid molecule, fusing the isoxazole to a seven-membered oxazepinone ring. niscpr.res.in

Isoxazolyl-Thiazolidinones: The synthesis of thiazolidinones is a classic transformation in heterocyclic chemistry. Hybrid structures containing both isoxazole and thiazolidinone rings can be prepared. For example, derivatives of 4-amino sulfamethoxazole (which contains the 5-methylisoxazol-3-ylamino core) can be reacted with chloroacetyl chloride and then potassium thiocyanate (B1210189) to build a thiazolidinone ring. This thiazolidinone can be further functionalized, for instance, by condensation with aromatic aldehydes. These multi-component reactions showcase the modularity of using the isoxazole amine as a scaffold for creating diverse molecular hybrids. nih.gov

Structure-Reactivity Relationship (SRR) and Structure-Interaction Relationship (SIR) Studies in Non-Biological and Mechanistic Biological Contexts

Understanding how the structure of this compound and its derivatives influences their chemical behavior is fundamental.

Structure-Reactivity: Mechanistic studies have clarified the reactivity of the 3-aminoisoxazole (B106053) system. In heterocyclization reactions involving pyruvic acids, it has been established that the exocyclic NH2 group is the sole nucleophilic center involved in the reaction, with the endocyclic ring nitrogen remaining unreactive. researchgate.net This selective reactivity is a key principle guiding its use in synthesis. The electronic nature of the substituents also plays a critical role. The electron-donating amino group at C-3 and the methyl group at C-5 activate the C-4 position, making it susceptible to certain electrophilic attacks, although constructing the ring with the desired C-4 substituent is often a more controlled approach. beilstein-journals.org

Structure-Interaction: The physical properties and non-covalent interactions of these molecules are heavily dependent on their substituents. The introduction of an isopropyl group at the C-4 position, as in the title compound, significantly increases the molecule's lipophilicity compared to the parent 3-amino-5-methylisoxazole. This modification of lipophilicity is a classic strategy to alter a molecule's solubility and its ability to engage in hydrophobic interactions. The rigid, planar nature of the isoxazole ring, combined with the diverse geometries of substituents that can be added, allows for the creation of molecules with specific shapes designed to interact with other chemical entities, such as catalysts or other molecular scaffolds. niscpr.res.in

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as Key Intermediates in Multi-Step Organic Synthesis

N-isopropyl-5-methylisoxazol-3-amine, by virtue of its structure, is positioned as a valuable intermediate in multi-step organic synthesis, although specific examples in the literature are sparse. The parent compound, 3-amino-5-methylisoxazole (B124983), is widely recognized as a significant raw material, particularly for the production of sulfonamide derivatives like sulfamethoxazole (B1682508). google.com The synthesis of 3-amino-5-methylisoxazole itself can be achieved through various routes, including the cyclization of intermediates derived from readily available starting materials like ethyl acetate (B1210297) and acetonitrile (B52724). google.com

The introduction of an N-isopropyl group to the 3-amino-5-methylisoxazole core would modify its chemical properties. The isopropyl group, being more sterically hindering and electron-donating than a simple hydrogen atom, would influence the nucleophilicity of the amine. This modification could be strategically employed in multi-step syntheses to direct reactions towards specific outcomes or to enhance the solubility of intermediates in organic solvents.

Role as Building Blocks for Complex Heterocyclic Systems

The 3-amino-5-methylisoxazole core is a versatile building block for constructing more complex heterocyclic systems. Research has shown that 5-methylisoxazol-3-amine reacts with activated enol ethers, such as diethyl ethoxymethylenemalonates, to form intermediates that can be cyclized into isoxazolopyrimidinones. imist.ma These reactions typically involve a nucleophilic attack by the amino group, followed by a cyclization step. imist.ma

Furthermore, the amino group of 3-amino-5-methylisoxazole has been shown to be the primary reactive center in heterocyclizations with derivatives of pyruvic acid, leading to the selective synthesis of furanones and pyrrolones. researchgate.net The parent amine is also used in multi-component reactions to create diverse heterocyclic structures. researchgate.net For instance, it can be used to synthesize naphtho[1,2-e] google.comchemicalbook.comoxazines and complex quinolinone derivatives. sigmaaldrich.com

For this compound, the presence of the isopropyl group would likely modulate this reactivity. While the fundamental reaction pathways would be similar, the steric bulk of the isopropyl group could influence the regioselectivity and stereoselectivity of the cyclization reactions, potentially leading to novel heterocyclic scaffolds that are not accessible with the primary amine.

Application in Polymer Chemistry: Design of Functional Polymers and Copolymers

There is no specific information in the reviewed literature regarding the use of this compound in polymer chemistry. However, heterocyclic compounds, in general, are utilized in the synthesis of copolymers. researchgate.net The amine functionality on the isoxazole (B147169) ring presents a potential site for polymerization reactions. It could theoretically be incorporated into polymer backbones or used as a pendant group to introduce specific functionalities. The isopropyl group would enhance the polymer's hydrophobicity and could affect its thermal and mechanical properties.

Detailed research findings, including data tables on monomer reactivity ratios for the copolymerization of this compound, are not available in the current scientific literature. Determining these ratios would be a critical step in understanding how this monomer behaves in copolymerization reactions with other monomers, allowing for the prediction and control of the final copolymer composition and properties.

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks

The use of this compound as a ligand in coordination chemistry or for the construction of Metal-Organic Frameworks (MOFs) is not specifically documented. However, the parent compound, 3-amino-5-methylisoxazole, and its derivatives are noted for their role in coordination chemistry. researchgate.net The nitrogen atoms in the isoxazole ring and the exocyclic amino group are potential coordination sites for metal ions.

The introduction of an N-isopropyl group would alter the steric and electronic environment of the amino nitrogen, which could lead to the formation of metal complexes with different coordination geometries and stabilities compared to those formed with 3-amino-5-methylisoxazole. This could be advantageous in designing ligands for specific catalytic applications or for tuning the pore size and functionality of MOFs.

Catalytic Applications in Organic Transformations

There is no direct evidence of this compound being used as a catalyst in organic transformations. However, amine-functionalized materials, including those based on heterocyclic structures, can act as basic catalysts. For example, propylamine-functionalized cellulose (B213188) has been used to catalyze the synthesis of isoxazol-5(4H)-one derivatives. mdpi.com It is conceivable that this compound could be immobilized on a solid support and utilized as a heterogeneous base catalyst. The electronic properties of the isoxazole ring combined with the basicity of the N-isopropylamino group could offer unique catalytic activity, though this remains a hypothetical application requiring experimental validation.

Future Research Directions and Unexplored Avenues for N Isopropyl 5 Methylisoxazol 3 Amine

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods that, while effective, often involve harsh conditions and environmentally burdensome reagents. nih.gov Future research concerning N-isopropyl-5-methylisoxazol-3-amine should prioritize the development of green and sustainable synthetic protocols.

Recent advancements in the synthesis of substituted isoxazoles have showcased the utility of environmentally friendly approaches. For instance, the use of propylamine-functionalized cellulose (B213188) as a catalyst in three-component reactions has enabled the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature, highlighting a move towards greener chemistry. mdpi.com Another promising avenue is the application of ultrasound radiation, which has been used for the catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles, offering benefits such as milder reaction conditions, high yields, and shorter reaction times. nih.gov Furthermore, the use of natural sunlight as a clean and abundant energy source has been successfully employed in the three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water, achieving high yields in short reaction times without the need for organic solvents or catalysts.

For the synthesis of this compound and its derivatives, research could focus on adapting these green methodologies. A plausible future synthetic strategy could involve a one-pot reaction of a β-keto ester, hydroxylamine (B1172632), and isopropylamine, catalyzed by a recyclable, biodegradable catalyst in an aqueous medium.

Table 1: Comparison of Green Synthesis Methodologies for Isoxazole Derivatives

MethodologyCatalyst/Energy SourceSolventKey AdvantagesApplicability to this compound
Functionalized Cellulose CatalysisPropylamine-functionalized celluloseWaterHigh yields at room temperature, catalyst recyclability, use of a green solvent. mdpi.comPotentially adaptable for a one-pot synthesis from a β-keto ester, hydroxylamine, and isopropylamine.
Ultrasound IrradiationNone (catalyst-free)Not specifiedMild conditions, high yields, shorter reaction times, easier work-up. nih.govCould be explored for the final N-alkylation step or for the core isoxazole ring formation.
Sunlight-Mediated SynthesisNatural sunlightWaterUse of a renewable energy source, no organic solvents, mild conditions, high yields.A novel approach that could be investigated for the synthesis of precursors or the final compound.

In-Depth Mechanistic Understanding of Complex Reaction Pathways and Selectivity

A thorough understanding of reaction mechanisms is fundamental to controlling selectivity and optimizing reaction conditions. For this compound, several reaction pathways warrant deeper mechanistic investigation. The formation of the isoxazole ring itself, often via a 1,3-dipolar cycloaddition, can proceed through different mechanistic routes, including concerted or stepwise pathways. nih.gov The regioselectivity of such reactions is a critical aspect that requires detailed study, especially when introducing substituents like the isopropyl group.

Furthermore, the reactivity of the this compound molecule itself presents interesting mechanistic questions. The presence of multiple nucleophilic sites (the exocyclic amine and the ring nitrogen) suggests that reactions like N-alkylation could lead to a mixture of products. mdpi.com Understanding the factors that govern the regioselectivity of such reactions is crucial for its synthetic utility. For instance, studies on the N-alkylation of indazoles have shown that the choice of base, solvent, and alkylating agent can significantly influence the N-1/N-2 selectivity. beilstein-journals.org Similar detailed mechanistic studies, potentially employing kinetic analysis and isotopic labeling, would be invaluable for elucidating the reactivity of this compound.

A plausible mechanism for the formation of isoxazol-5(4H)-ones involves the initial oximation of a β-keto ester with hydroxylamine, followed by cyclization and subsequent Knoevenagel condensation. mdpi.com Investigating the intermediates and transition states in such a pathway for the synthesis of the precursor to this compound would provide critical insights.

Advancements in Computational Modeling for Predictive Chemical Research

Computational chemistry has emerged as a powerful tool for predicting molecular properties and elucidating reaction mechanisms. nih.govsossogroup.uk For this compound, computational modeling can provide significant insights where experimental data is lacking. Density Functional Theory (DFT) calculations, for example, can be employed to predict the geometries, electronic structures, and spectroscopic properties of the molecule. sigmaaldrich.com

Future research should leverage computational models to:

Predict Reactivity and Selectivity: Quantum chemical calculations can be used to model the transition states of various reactions involving this compound, thereby predicting the most likely reaction pathways and the regioselectivity of reactions like N-alkylation. mdpi.com

Elucidate Spectroscopic Data: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR) by simulating these spectra for different possible isomers and conformers.

Guide Drug Discovery: In silico molecular docking and molecular dynamics simulations can predict the interactions of this compound with biological targets, providing a rational basis for its potential applications in medicinal chemistry. nih.govfrontiersin.org Such studies can help in designing derivatives with improved binding affinities and pharmacokinetic properties. nih.govfrontiersin.org

Table 2: Potential Applications of Computational Modeling for this compound Research

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Geometry optimization, electronic structure calculationStable conformations, bond lengths and angles, charge distribution, HOMO-LUMO gap.
Transition State TheoryModeling reaction pathwaysActivation energies, reaction kinetics, prediction of major products.
Molecular DockingSimulating binding to biological targetsBinding affinity, identification of key interacting residues. nih.govfrontiersin.org
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior of the molecule in a biological environmentStability of ligand-protein complexes, conformational changes. nih.gov

The application of these computational tools can significantly accelerate the research and development process for this compound by providing predictive insights and guiding experimental design. researchgate.net

Exploration of Novel Chemical Transformations and Reactivity Patterns

The isoxazole ring is a versatile scaffold that can undergo a variety of chemical transformations. researchgate.net Future research on this compound should aim to explore novel reactions that take advantage of its unique substitution pattern.

One area of interest is the further functionalization of the isoxazole ring or its substituents. For instance, the methyl group at the 5-position could potentially be a site for radical halogenation or oxidation, leading to new derivatives. The amino group can be a handle for a wide range of transformations, including acylation, sulfonylation, and the formation of urea (B33335) or thiourea (B124793) derivatives. nih.gov The reactivity of 5-methylisoxazol-3-amine with activated enol ethers has been shown to yield isoxazolylenamines or isoxazolopyrimidinones, depending on the nature of the enol ether. imist.ma Similar studies with this compound could lead to the discovery of new heterocyclic systems.

The isoxazole ring itself can participate in cycloaddition reactions or ring-opening reactions under specific conditions. researchgate.netmdpi.com The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under reductive or basic conditions, providing a pathway to other valuable acyclic or heterocyclic structures. researchgate.net Investigating the behavior of this compound under such conditions could unveil novel synthetic routes to complex molecules.

Design and Synthesis of Advanced Materials with Tunable Properties

Isoxazole-containing compounds have found applications in materials science, for example, as components of polymers with interesting electronic or thermal properties. researchgate.net The unique electronic properties of the isoxazole ring, combined with the potential for hydrogen bonding and other intermolecular interactions afforded by the amino and isopropyl groups, make this compound a promising candidate for the development of advanced materials.

Future research in this area could focus on:

Polymer Synthesis: Incorporating this compound as a monomer or a cross-linking agent in polymerization reactions could lead to the creation of novel polymers with tailored properties. The isopropyl group could enhance solubility and processability, while the isoxazole and amine moieties could contribute to thermal stability and specific electronic characteristics.

Crystal Engineering: Studying the solid-state packing and intermolecular interactions of this compound and its derivatives could lead to the design of crystalline materials with specific optical or electronic properties.

Functional Dyes and Probes: The isoxazole scaffold is a known chromophore. By strategic modification of the this compound structure, it may be possible to develop novel fluorescent probes or dyes for various sensing applications.

The exploration of 3-amino-5-methylisoxazole (B124983) in the creation of materials with improved thermal and chemical resistance suggests that its N-isopropyl derivative could also be a valuable building block in this field.

High-Throughput Screening of Chemical Libraries for Novel Molecular Interactions (purely mechanistic)

High-throughput screening (HTS) is a powerful tool for discovering novel molecular interactions. nih.gov While often associated with drug discovery, HTS can also be employed in a purely mechanistic context to understand the fundamental binding properties of a compound or a chemical library. For this compound, a focused library of its derivatives could be synthesized and screened against a diverse panel of proteins or other macromolecules to identify novel binding partners.

The focus of such a study would be on the mechanistic aspects of binding, rather than a specific therapeutic outcome. This would involve:

Library Design and Synthesis: Creating a library of compounds based on the this compound scaffold with systematic variations of the substituents.

HTS Assays: Employing biophysical screening methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or affinity selection mass spectrometry to detect and quantify binding events.

Hit Validation and Mechanistic Elucidation: For any identified "hits," follow-up studies would be conducted to confirm the interaction, determine the binding site, and elucidate the thermodynamic and kinetic parameters of binding. This can be achieved through techniques like X-ray crystallography or NMR spectroscopy.

Such a mechanistic HTS campaign would provide a wealth of data on the molecular recognition properties of the this compound scaffold, which could then inform the rational design of molecules with specific functions in various fields, from medicinal chemistry to materials science. The use of covalent fragment libraries in HTS has also gained traction, and exploring the potential of this compound derivatives as covalent binders could be another interesting avenue. researchgate.net

Q & A

Q. What are the most effective synthetic routes for N-isopropyl-5-methylisoxazol-3-amine?

The compound can be synthesized via cycloaddition reactions involving nitrile oxides and alkynes under hypervalent iodine catalysis. For example, 5-substituted isoxazoles are synthesized using nitrile oxides generated in situ from hydroxymoyl chlorides. Reaction conditions (e.g., solvent, temperature, catalyst loading) significantly impact yield, with optimized protocols achieving ~80% purity without recrystallization . Column chromatography (silica gel, ethyl acetate/hexane) is commonly employed for purification .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and isoxazole ring integrity. For example, the methyl group at position 5 appears as a singlet at δ ~2.3 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm the isoxazole core .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 155.1 for the base structure) .

Q. What purification techniques are recommended for isolating the compound?

Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. For thermally sensitive derivatives, preparative TLC or recrystallization from ethanol/water mixtures may be used .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Ultrasonication-assisted synthesis (e.g., 4 h at room temperature with Yb(OTf)₃ catalyst) enhances reaction efficiency by promoting rapid cyclization . Solvent choice (e.g., ethanol vs. DMF) also affects regioselectivity; polar aprotic solvents favor isoxazole formation over competing triazole byproducts .

Q. How do aryl substituents influence the compound’s reactivity in condensation reactions?

Substituents on the aryl group (e.g., electron-donating methoxy groups) stabilize intermediates in multicomponent reactions, as observed in the synthesis of isoxazolo-oxazocine hybrids. Steric hindrance from bulky substituents (e.g., isopropyl) can reduce reaction rates but improve crystallinity .

Q. What strategies resolve contradictions in crystallographic data for isoxazole derivatives?

Use SHELXL for high-resolution refinement, particularly for twinned crystals or disordered structures. Validate hydrogen bonding and π-π stacking interactions via Hirshfeld surface analysis . Cross-reference with NIST spectral databases to verify bond lengths and angles .

Q. How can computational modeling guide the design of bioactive derivatives?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites for functionalization. For example, substituting the isopropyl group with electron-deficient moieties (e.g., trifluoromethyl) enhances binding to hydrophobic enzyme pockets, as demonstrated in oxadiazole-based anticancer agents .

Q. What methodologies are used to assess pharmacological potential?

  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative strains, with MIC values compared to standard antibiotics .
  • Antioxidant Screening : DPPH radical scavenging assays, with IC₅₀ values correlated to substituent electron-donating capacity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .

Q. How are spectral data inconsistencies addressed during structural validation?

Combine multiple techniques:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra .
  • X-ray Diffraction : Provides unambiguous confirmation of regiochemistry, as seen in the crystal structure of (E)-2-methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol .

Q. What synthetic routes enable the incorporation of isotopic labels for mechanistic studies?

Deuterium or ¹³C labels can be introduced at the methyl or isopropyl groups via:

  • Reductive Amination : Using labeled isopropylamine and ketone precursors.
  • Cycloaddition : Employing isotopically enriched nitrile oxides.
    Labeled analogs are critical for tracking metabolic pathways via MS/MS fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.